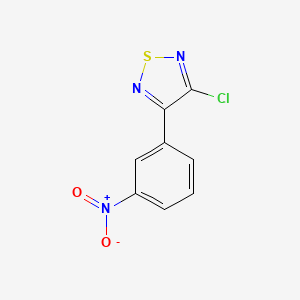
4-(3,5-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hidroxi-1,3-dimetil-4-(3,5-dimetoxi fenil)-1H-pirazol es un compuesto orgánico que pertenece a la clase de los pirazoles. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en las posiciones 1 y 2. Este compuesto específico se caracteriza por la presencia de un grupo 3,5-dimetoxi fenilo unido al anillo de pirazol, junto con dos grupos metilo en las posiciones 1 y 3, y un grupo hidroxilo en la posición 5.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-Hidroxi-1,3-dimetil-4-(3,5-dimetoxi fenil)-1H-pirazol típicamente implica la reacción de 3,5-dimetoxi benzaldehído con hidrato de hidrazina para formar la hidrazona correspondiente. Este intermedio se cicla luego utilizando un reactivo adecuado, como ácido acético, para producir el derivado de pirazol deseado. Las condiciones de reacción a menudo incluyen el reflujo de la mezcla durante varias horas para asegurar la ciclación completa.
Métodos de Producción Industrial
En un entorno industrial, la producción de 5-Hidroxi-1,3-dimetil-4-(3,5-dimetoxi fenil)-1H-pirazol puede implicar el uso de reactores de flujo continuo para optimizar la eficiencia de la reacción y el rendimiento. El uso de catalizadores y sistemas automatizados puede mejorar aún más la escalabilidad del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-Hidroxi-1,3-dimetil-4-(3,5-dimetoxi fenil)-1H-pirazol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo en la posición 5 se puede oxidar para formar una cetona.
Reducción: El compuesto se puede reducir para formar el alcohol correspondiente.
Sustitución: Los grupos metoxilo en el anillo de fenilo se pueden sustituir con otros grupos funcionales a través de reacciones de sustitución aromática nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan típicamente.
Sustitución: Reactivos como el metóxido de sodio (NaOMe) o el tert-butóxido de potasio (KOtBu) pueden facilitar la sustitución aromática nucleofílica.
Productos Principales
Oxidación: Formación de 5-oxo-1,3-dimetil-4-(3,5-dimetoxi fenil)-1H-pirazol.
Reducción: Formación de 5-Hidroxi-1,3-dimetil-4-(3,5-dimetoxi fenil)-1H-pirazol.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
5-Hidroxi-1,3-dimetil-4-(3,5-dimetoxi fenil)-1H-pirazol tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antioxidantes.
Medicina: Explorado por sus posibles efectos terapéuticos, como las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 5-Hidroxi-1,3-dimetil-4-(3,5-dimetoxi fenil)-1H-pirazol implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en las vías inflamatorias, lo que lleva a una reducción de la inflamación.
Comparación Con Compuestos Similares
Compuestos Similares
3,4-Dimetoxi fenetilamina: Un análogo de la dopamina con grupos metoxi en las posiciones 3 y 4.
(1S,2S)-1-(4-Hidroxi-3,5-dimetoxi fenil)-1-etoxi propano-2-ol: Un compuesto fenólico con características estructurales similares.
Singularidad
5-Hidroxi-1,3-dimetil-4-(3,5-dimetoxi fenil)-1H-pirazol es único debido a su patrón de sustitución específico en el anillo de pirazol y la presencia de ambos grupos metoxi e hidroxilo. Esta estructura única contribuye a sus distintas propiedades químicas y biológicas, convirtiéndolo en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C13H16N2O3 |
|---|---|
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
4-(3,5-dimethoxyphenyl)-2,5-dimethyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C13H16N2O3/c1-8-12(13(16)15(2)14-8)9-5-10(17-3)7-11(6-9)18-4/h5-7,14H,1-4H3 |
Clave InChI |
HRCWIPAZYYRZJP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1)C)C2=CC(=CC(=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B11782899.png)






